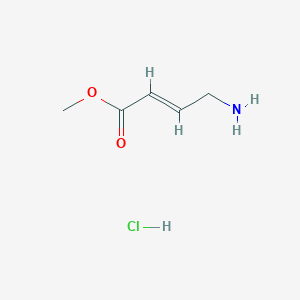

Methyl 4-aminobut-2-enoate hydrochloride

Description

Contextual Significance of α,β-Unsaturated Amino Esters in Synthetic Chemistry

α,β-Unsaturated esters are a class of organic compounds characterized by an ester group conjugated with a carbon-carbon double bond. fiveable.me This structural arrangement creates a conjugated π-system that dictates their unique reactivity. fiveable.me The electron-withdrawing nature of the carbonyl group makes the β-carbon electrophilic and susceptible to nucleophilic attack, a principle that underpins key reactions like the Michael addition. fiveable.meorganic-chemistry.org These compounds serve as versatile intermediates in the synthesis of more complex organic molecules. fiveable.me

Within this broader class, β-amino acid esters are particularly significant. They are integral components of numerous biologically active molecules, exhibiting a range of activities including anticancer, antiviral, and antibacterial properties. mdpi.com Furthermore, they are crucial building blocks for constructing peptidomimetic oligomers, which are of high interest in medicinal chemistry. mdpi.com The synthesis of β-amino esters can be achieved through various methods, with the aza-Michael reaction, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, being a common and efficient strategy. organic-chemistry.org

Overview of Methyl 4-aminobut-2-enoate Hydrochloride as a Pivotal Synthetic Intermediate

This compound serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. evitachem.com Its utility stems from the presence of multiple reactive sites: the amino group, the ester group, and the double bond. evitachem.com This trifunctional nature allows it to participate in a diverse range of chemical transformations.

The typical synthesis of this compound involves a Michael-type addition of ammonia (B1221849) to methyl acrylate (B77674), followed by the addition of hydrochloric acid to form the stable hydrochloride salt. evitachem.com Once formed, the compound can undergo several types of reactions. The amino group can act as a nucleophile in substitution reactions with electrophiles like alkyl halides or acyl chlorides. evitachem.com The ester group can be transformed via hydrolysis or reduction, while the double bond can also be reduced. evitachem.com This reactivity makes it a valuable precursor in multi-step synthetic pathways.

Scope and Research Objectives Pertaining to this compound

Research involving this compound is primarily focused on its application in synthetic and medicinal chemistry. A significant research objective is its use as a scaffold or precursor in drug discovery and development. evitachem.com Specifically, it is employed in the design and synthesis of inhibitors for various biological targets, leveraging its ability to interact with enzymes. evitachem.com This interaction also makes it a useful tool in biochemical research for investigating enzyme kinetics and mechanisms. evitachem.com

Another area of research has been the synthesis of specific isomers of its parent amino acid, 4-aminobut-2-enoic acid. For instance, the synthesis of tritiated E- and Z-isomers has been pursued to create conformationally restricted analogs of the neurotransmitter 4-aminobutanoic acid (GABA), which are valuable for studying receptor binding and function. evitachem.com These objectives underscore the compound's importance as a specialized building block for creating molecules with precise biological functions.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (E)-4-aminobut-2-enoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-8-5(7)3-2-4-6;/h2-3H,4,6H2,1H3;1H/b3-2+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODXXLMRLJVQOP-SQQVDAMQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 4 Aminobut 2 Enoate Hydrochloride

Established Reaction Pathways for Methyl 4-aminobut-2-enoate Hydrochloride Preparation

The synthesis of this compound has been approached from several key starting materials, each with its own set of advantages and challenges. The most common pathways involve the manipulation of crotonic acid derivatives, the functionalization of alkenes, and the reduction of butynoate precursors.

Synthesis from Crotonic Acid Derivatives

One of the well-established routes to this compound begins with methyl crotonate, the methyl ester of crotonic acid. This pathway typically involves an allylic amination strategy. A common method is the radical-initiated allylic bromination of methyl crotonate to form methyl 4-bromobut-2-enoate. This intermediate can then undergo nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to introduce the amino group at the C4 position. Subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.

A key challenge in this approach is controlling the regioselectivity of the amination to favor the desired γ-substitution over potential α- or β-addition to the unsaturated ester. The choice of amine nucleophile and reaction conditions is critical to minimize side reactions.

| Starting Material | Key Intermediate | Reagents | Product | Ref. |

| Methyl Crotonate | Methyl (E)-4-bromobut-2-enoate | 1. N-Bromosuccinimide (NBS), Initiator (e.g., AIBN) 2. Ammonia (NH3) 3. HCl | (E)-Methyl 4-aminobut-2-enoate hydrochloride | evitachem.com |

Approaches via Alkene Functionalization Strategies

Alkene functionalization provides a direct approach to installing the amino group onto a butenoate backbone. One of the most prevalent industrial methods involves the Michael addition of ammonia to methyl acrylate (B77674). evitachem.com While this method is effective, it requires careful control of reaction conditions to ensure regioselectivity and prevent polymerization. evitachem.com Low temperatures, typically between -10°C and 0°C, are employed to suppress these unwanted side reactions. evitachem.com The use of Lewis acid catalysts, such as lithium bromide, has been shown to enhance the regioselectivity of the ammonia addition to the β-position. evitachem.com

Another important alkene functionalization strategy is the direct allylic amination of butenoates. Transition metal-catalyzed allylic amination has emerged as a powerful tool for this transformation. Catalysts based on metals like palladium and molybdenum can facilitate the direct coupling of an amine with an activated alkene, such as methyl but-2-enoate. organic-chemistry.orgrsc.org These methods often offer high regioselectivity for the linear allylic amination product.

| Alkene Substrate | Amination Strategy | Catalyst/Reagents | Product | Ref. |

| Methyl acrylate | Michael Addition | 1. Ammonia (NH3) 2. HCl | This compound | evitachem.com |

| Methyl but-2-enoate | Allylic Amination | Transition Metal Catalyst (e.g., Mo, Pd), Amine source, HCl | This compound | organic-chemistry.orgrsc.org |

Derivations from Butynoate Precursors

The synthesis of this compound can also be achieved through the partial reduction of a butynoate precursor. A notable example is the synthesis of tritiated (E)- and (Z)-4-aminobut-2-enoic acids starting from methyl 4-N-phthalimidobut-2-ynoate. evitachem.com This method utilizes catalytic hydrogenation with tritium (B154650) gas in the presence of a homogeneous catalyst, such as tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst). evitachem.com The phthalimide (B116566) group serves as a protected form of the amine.

Following the stereoselective reduction of the alkyne to an alkene, the resulting (E)- and (Z)-isomers can be separated. Subsequent deprotection of the phthalimide group and hydrolysis of the ester would yield the desired amino acid, which can then be esterified and treated with HCl to form the target compound. The stereochemical outcome of the reduction is highly dependent on the choice of catalyst and reaction conditions.

| Butynoate Precursor | Key Steps | Catalyst | Product Isomers | Ref. |

| Methyl 4-N-phthalimidobut-2-ynoate | 1. Catalytic Hydrogenation 2. Isomer Separation 3. Deprotection & Esterification 4. HCl treatment | Tris(triphenylphosphine)rhodium(I) chloride | (E)- and (Z)-Methyl 4-aminobut-2-enoate hydrochloride | evitachem.com |

Novel and Optimized Synthetic Routes

Recent research has focused on developing more efficient and selective methods for the synthesis of this compound and its isomers. These novel routes often employ advanced catalytic systems to achieve high levels of chemo-, regio-, and stereoselectivity.

Chemo- and Regioselective Synthesis of this compound

Achieving high chemo- and regioselectivity is a primary goal in the synthesis of this compound. Undesired reactions at the ester functionality or addition of the amine to the wrong position of the alkene can significantly lower the yield of the target molecule.

Palladium-catalyzed hydroamination of dienoates has been explored as a method to achieve high regioselectivity. rsc.org This approach can direct the addition of an amine to the desired position of a conjugated system. Similarly, copper-catalyzed hydroamination of alkenes offers a promising route for the anti-Markovnikov addition of amines to terminal alkenes, which can be adapted to suitable precursors for the target molecule. organic-chemistry.org

Recent optimizations in the amination of methyl acrylate have demonstrated that catalyst loading at 5-10 mol% of lithium bromide can increase the yield to 92% while maintaining high stereoselectivity for the E-isomer. evitachem.com

| Synthetic Strategy | Catalyst System | Key Feature | Ref. |

| Palladium-Catalyzed Hydroamination | Palladium catalyst with specific ligands | High regioselectivity in amination of dienoates | rsc.org |

| Copper-Catalyzed Hydroamination | Copper-hydride complex with chiral ligands | Anti-Markovnikov addition of amines to alkenes | organic-chemistry.org |

| Optimized Michael Addition | Lithium Bromide | Enhanced regioselectivity and yield in the amination of methyl acrylate | evitachem.com |

Stereoselective Synthesis of (E)- and (Z)-Methyl 4-aminobut-2-enoate Hydrochloride Isomers

The stereochemistry of the double bond in methyl 4-aminobut-2-enoate is crucial for its application in the synthesis of stereochemically defined target molecules. Consequently, the development of stereoselective synthetic methods for both the (E)- and (Z)-isomers is of significant interest.

As mentioned previously, the stereoselective reduction of alkyne precursors is a viable strategy. The choice of catalyst is paramount in determining the geometry of the resulting alkene. For instance, hydrogenation of an alkyne using a Lindlar catalyst typically yields the (Z)-alkene, while a dissolving metal reduction (e.g., sodium in liquid ammonia) generally produces the (E)-alkene.

The use of protecting groups on the amine functionality, such as the phthalimide group, is often necessary to prevent interference with the reduction catalyst and to control the reaction's outcome. evitachem.com Following the stereoselective formation of the double bond, the protecting group is removed to unveil the amine, which is then converted to the hydrochloride salt.

| Isomer | Synthetic Approach | Catalyst/Reagents | Key Considerations | Ref. |

| (Z)-Isomer | Stereoselective reduction of alkyne | Lindlar Catalyst, H2 | Use of a protected amine is typically required. | evitachem.com |

| (E)-Isomer | Stereoselective reduction of alkyne | Na/NH3 (liquid) | Use of a protected amine is typically required. | evitachem.com |

Enantioselective Approaches to Chiral Derivatives

The synthesis of chiral derivatives of this compound presents a significant challenge in synthetic organic chemistry, primarily due to the need for precise control over stereochemistry. Enantioselective methods aim to produce a single enantiomer of a chiral compound, which is crucial for applications in pharmaceuticals and materials science where stereoisomers can have vastly different biological activities or properties.

One of the most powerful strategies for the enantioselective synthesis of chiral γ-amino esters, a class to which derivatives of methyl 4-aminobut-2-enoate belong, is the organocatalytic asymmetric aza-Michael addition . This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, catalyzed by a small chiral organic molecule. The choice of catalyst is critical for achieving high enantioselectivity.

Recent research has highlighted the efficacy of bifunctional catalysts, such as those derived from cinchona alkaloids or chiral diamines, which can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and Brønsted acid/base interactions. For instance, a chiral primary amine-salicylamide organocatalyst has been successfully employed in the enantioselective Michael addition of α,α-disubstituted aldehydes to maleimides and nitroalkenes, achieving enantioselectivities up to 88% and 80%, respectively, in deep eutectic solvents. nih.gov While not directly on methyl 4-aminobut-2-enoate, these findings demonstrate the potential of such catalytic systems for creating chiral centers in related structures.

Another promising approach is the use of chiral metal complexes as catalysts. Copper-catalyzed asymmetric conjugate addition reactions have shown considerable success in the synthesis of chiral β-amino esters. The choice of the chiral ligand coordinated to the metal center is paramount in dictating the stereochemical outcome. Ligands such as (S)-BINAP have been used with copper(I) acetate (B1210297) to catalyze the asymmetric conjugate reduction of γ-phthalimido-α,β-unsaturated carboxylic acid esters, yielding chiral β-aryl-substituted γ-amino butyric acid derivatives with good enantioselectivities. This methodology has been applied to the synthesis of the pharmaceutical (R)-baclofen.

The following table summarizes representative results from the literature on the enantioselective synthesis of compounds structurally related to methyl 4-aminobut-2-enoate derivatives, highlighting the catalyst systems and achieved stereoselectivities.

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Primary Amine-Salicylamide | α,α-Disubstituted Aldehydes & Maleimides | Succinimides | Up to 88% | nih.gov |

| Chiral Primary Amine-Salicylamide | α,α-Disubstituted Aldehydes & Nitroalkenes | γ-Nitroaldehydes | Up to 80% | nih.gov |

| Cu(OAc)₂·H₂O / (S)-BINAP | γ-Phthalimido-α,β-unsaturated esters | β-Aryl-γ-amino butyric acid derivatives | Good |

It is important to note that the direct enantioselective synthesis of this compound derivatives remains a developing area of research. The principles established in the synthesis of related chiral amino esters provide a strong foundation for future work in this specific area.

Diastereoselective Control in Synthesis

Diastereoselective synthesis aims to control the formation of one diastereomer over others in a reaction that creates a new stereocenter in a molecule that already contains one or more stereocenters. This is particularly relevant when synthesizing derivatives of methyl 4-aminobut-2-enoate that bear multiple chiral centers.

A common and effective method for achieving diastereoselective control is the use of chiral auxiliaries . A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. This approach allows for the creation of new stereocenters with a predictable and high degree of diastereoselectivity.

For the synthesis of substituted 4-aminobut-2-enoate derivatives, a chiral auxiliary can be attached to the amine or carboxylate functionality. For example, Evans oxazolidinones are widely used chiral auxiliaries that can be acylated with a but-2-enoyl group. The chiral environment provided by the oxazolidinone can then direct the stereoselective addition of a nucleophile to the α- or β-position of the double bond. Subsequent removal of the auxiliary reveals the chiral product.

Another strategy for diastereoselective control involves substrate-controlled reactions , where the existing stereocenter(s) in the substrate dictate the stereochemical course of the reaction. For instance, if a chiral amine is used as a starting material in the synthesis of a methyl 4-aminobut-2-enoate derivative, its stereochemistry can influence the approach of reagents to the double bond, leading to a diastereoselective outcome.

The table below provides examples of diastereoselective reactions used in the synthesis of substituted amino acids, which are analogous to the synthesis of derivatives of methyl 4-aminobut-2-enoate.

| Method | Substrate | Reagent/Reaction | Diastereomeric Ratio (dr) | Reference |

| Chiral Auxiliary | N-Acyloxazolidinone | Conjugate addition of an organocuprate | >95:5 | |

| Substrate Control | Chiral γ-amino-α,β-unsaturated ester | Epoxidation | High |

The development of highly diastereoselective methods for the synthesis of complex derivatives of methyl 4-aminobut-2-enoate is an active area of research, with the goal of accessing a wide range of stereochemically defined molecules for various applications.

Catalytic Systems and Reaction Condition Optimization in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound and its derivatives are highly dependent on the catalytic system employed and the optimization of reaction conditions. The choice of catalyst, solvent, temperature, and other parameters can significantly impact the yield, purity, and stereochemical outcome of the reaction.

Catalytic Systems:

A variety of catalytic systems have been explored for the synthesis of γ-amino esters. As mentioned previously, both organocatalysts and metal-based catalysts have proven effective.

Organocatalysts: Chiral primary amines, thioureas, and squaramides are prominent classes of organocatalysts for the asymmetric aza-Michael addition to α,β-unsaturated esters. nih.gov These catalysts operate through non-covalent interactions, such as hydrogen bonding, to activate the substrates and control the stereochemistry of the addition. The modular nature of these catalysts allows for fine-tuning of their structure to optimize reactivity and selectivity for a specific substrate.

Metal-Based Catalysts: Transition metal complexes, particularly those of copper, rhodium, and palladium, are widely used in the synthesis of amino esters. The catalytic activity and selectivity of these complexes are determined by the metal center and the coordinated ligands. For instance, rhodium-catalyzed asymmetric hydrogenation is a powerful method for the synthesis of chiral amino acids. The rational design of supramolecular ligands for rhodium catalysts has been shown to enhance both the rate and selectivity of hydrogenation reactions through specific hydrogen bonding interactions between the substrate and the catalyst. nih.gov

Reaction Condition Optimization:

The optimization of reaction conditions is a critical step in developing a robust and efficient synthetic protocol. Key parameters that are typically optimized include:

Catalyst Loading: Minimizing the amount of catalyst used is important for both economic and environmental reasons. Optimization studies aim to find the lowest catalyst loading that still provides high yield and selectivity in a reasonable reaction time.

Solvent: The choice of solvent can have a profound effect on the reaction rate, selectivity, and solubility of reactants and catalysts. A range of solvents with varying polarities and coordinating abilities are often screened to identify the optimal medium.

Temperature: Reaction temperature can influence both the rate and the stereoselectivity of a reaction. Lower temperatures often lead to higher enantioselectivity, but may require longer reaction times.

Additives: In some cases, the addition of co-catalysts or additives can significantly improve the performance of a catalytic system. For example, the use of a Brønsted acid co-catalyst can enhance the activity of some organocatalysts.

The following table illustrates the effect of optimizing reaction conditions on the yield and enantioselectivity of a representative organocatalytic Michael addition reaction.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| 1 | 20 | Toluene | 25 | 75 | 85 |

| 2 | 10 | Toluene | 25 | 72 | 90 |

| 3 | 10 | CH₂Cl₂ | 25 | 65 | 88 |

| 4 | 10 | Toluene | 0 | 70 | 95 |

| 5 | 5 | Toluene | 0 | 68 | 94 |

This is a representative table based on general findings in the literature and does not correspond to a specific cited study for this compound.

Reactivity Profiles and Mechanistic Investigations of Methyl 4 Aminobut 2 Enoate Hydrochloride

Reactivity of the Alkene Moiety in Methyl 4-aminobut-2-enoate Hydrochloride

The carbon-carbon double bond in Methyl 4-aminobut-2-enoate is part of a conjugated system with the methyl ester group. This electronic arrangement polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

Electrophilic Additions to the Double Bond

While conjugate additions are more common due to the electronic nature of the substrate, electrophilic addition reactions across the double bond can also occur. The specifics of these reactions, such as the regioselectivity and stereoselectivity, are influenced by the reaction conditions and the nature of the electrophile. For instance, the presence of the amine and ester groups can direct the outcome of these additions.

Nucleophilic Additions and Conjugate Additions

The most prominent reaction involving the alkene moiety is the nucleophilic conjugate addition, also known as the Michael addition. The electron-withdrawing character of the methyl ester group makes the β-carbon of the α,β-unsaturated system electrophilic, promoting the addition of nucleophiles at this position. This reaction is a fundamental method for carbon-nitrogen and carbon-carbon bond formation.

A key example is the reaction with thiol-containing molecules. In a study focused on developing inhibitors for cysteine proteases, (E)-methyl 4-aminobut-2-enoate was used as a cysteine-reactive electrophile. google.com The reaction proceeds via a conjugate addition mechanism where the cysteine thiol group attacks the electrophilic β-carbon of the butenoate. google.com This reactivity has been harnessed in fragment-based drug discovery to covalently link fragments to cysteine residues in proteins. google.comscispace.com

Table 1: Examples of Nucleophilic Conjugate Addition Reactions

| Nucleophile | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Cysteine Residue (in proteins) | Physiological pH | Covalently modified protein | google.com |

| Amines | Acid or Base Catalysis | β-amino ester derivatives |

Transformations Involving the Primary Amine Functional Group

The primary amino group in this compound is a key nucleophilic center and can participate in a wide range of chemical transformations.

Acylation and Amidation Reactions

The primary amine can be readily acylated with standard reagents like acyl chlorides or anhydrides, typically in the presence of a base to neutralize the generated acid. This reaction leads to the formation of N-acyl derivatives, which can alter the molecule's electronic and steric properties. For example, the acylation of the amine allows for the attachment of various substituents, a strategy employed in the synthesis of probes for studying deubiquitinating enzymes (DUBs). researchgate.net

Table 2: Representative Acylation Reactions

| Acylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|

| Propionyl chloride | Base | N-propionyl derivative |

Formation of Imines and Related Derivatives

The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reversible reaction is often catalyzed by acid and involves the removal of water. The formation of imines provides a pathway to further functionalization or the synthesis of more complex molecular architectures.

Cyclization Reactions for Heterocycle Synthesis

The bifunctional nature of Methyl 4-aminobut-2-enoate makes it a valuable precursor for the synthesis of various heterocyclic compounds. The amine and the alkene/ester functionalities can both participate in intramolecular or intermolecular cyclization reactions. For instance, β-enamino esters, which are structurally related, can react with 1,3-dicarbonyl compounds to form pyridinone derivatives. Such cascade reactions, where an initial conjugate addition is followed by an intramolecular cyclization, enable the rapid assembly of complex cyclic structures from this relatively simple starting material.

Ester Group Modifications and Transesterification Reactions

The ester group in this compound is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives. Transesterification, the process of exchanging the alkoxy group of an ester with another, is a key modification. This reaction can be catalyzed by both acids and bases. masterorganicchemistry.com

Under acidic conditions, the reaction is typically performed by using a large excess of the desired alcohol as the solvent. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol. masterorganicchemistry.com

Basic conditions for transesterification often involve the use of an alkoxide base. The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon. masterorganicchemistry.com The choice of catalyst and reaction conditions is crucial to avoid side reactions, such as Michael addition to the α,β-unsaturated system.

While specific studies on the transesterification of this compound are not extensively documented in publicly available literature, the general principles of transesterification of β-keto esters and other unsaturated esters provide a framework for predicting its behavior. nih.gov For instance, various catalysts, including metal oxides and amines, have been shown to be effective for the transesterification of related compounds. nih.govacs.org

Another significant modification of the ester group is its conversion to an amide. This transformation is typically achieved by reacting the ester with an amine, often at elevated temperatures. The reaction proceeds through nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester. This reaction can be used to synthesize primary, secondary, and tertiary amides, depending on the nature of the reacting amine. The synthesis of β,γ-unsaturated amides from α,β-unsaturated acids has been reported, suggesting a potential route for the derivatization of this compound. researchgate.net

Table 1: Illustrative Transesterification Reactions of a Generic γ-Amino-α,β-Unsaturated Ester *

| Entry | Alcohol | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Ethanol | H₂SO₄ (cat.) | Ethanol | 80 | 85 |

| 2 | Propan-2-ol | NaOPrⁱ (cat.) | Propan-2-ol | 60 | 78 |

| 3 | Benzyl alcohol | Ti(OBu)₄ | Toluene | 110 | 92 |

| 4 | Ethylene glycol | p-TSA | Dioxane | 100 | 65 (mono-ester) |

Advanced Mechanistic Studies of Key Transformations of this compound

A thorough understanding of the reaction mechanisms of this compound is essential for controlling its reactivity and designing efficient synthetic routes. Advanced mechanistic studies, often employing computational chemistry, can provide valuable insights into reaction pathways and transition states.

The elucidation of reaction pathways involves identifying all elementary steps, intermediates, and transition states that connect reactants to products. For a molecule like this compound, with multiple reactive sites, several competing pathways can exist.

For example, in reactions involving nucleophiles, addition can occur at the carbonyl carbon (acyl substitution) or at the β-carbon (Michael addition). The regioselectivity of these reactions is influenced by factors such as the nature of the nucleophile, the solvent, and the presence of catalysts. The synthesis of the compound itself involves a regioselective Michael-type addition of ammonia (B1221849) to methyl acrylate (B77674). evitachem.com

Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping out potential energy surfaces and comparing the energetic profiles of different reaction pathways. While specific computational studies on this compound are scarce, studies on related α,β-unsaturated systems have provided valuable mechanistic insights. acs.org

Transition state theory provides a framework for understanding reaction rates by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. nih.govnih.govdntb.gov.ua The structure and energy of the transition state determine the activation energy of a reaction and thus its rate.

In catalytic reactions, the catalyst functions by providing an alternative reaction pathway with a lower activation energy. This is achieved by stabilizing the transition state. Transition state analysis, often aided by computational modeling, can reveal how a catalyst interacts with the substrate to lower the energy of the transition state. nih.govyoutube.com

For reactions of this compound, such as transesterification or amide formation, catalysts can play a crucial role in enhancing reaction rates and selectivity. A detailed analysis of the transition states involved would involve identifying the key interactions between the catalyst and the substrate that lead to stabilization. For instance, in an acid-catalyzed transesterification, the protonation of the carbonyl oxygen by the acid catalyst makes the carbonyl carbon more electrophilic, thus lowering the energy of the transition state for nucleophilic attack.

Although specific transition state analyses for reactions of this compound are not widely reported, the principles of transition state theory and the methodologies for its analysis are well-established and could be applied to gain a deeper understanding of its reactivity. nih.govnih.gov

Strategic Applications of Methyl 4 Aminobut 2 Enoate Hydrochloride in Complex Organic Synthesis

Methyl 4-aminobut-2-enoate Hydrochloride as a Key Building Block for Nitrogen-Containing Scaffolds

The unique arrangement of functional groups in this compound allows it to serve as a flexible precursor for the synthesis of several important classes of N-heterocycles. The primary amine can act as a nucleophile or be transformed into other functional groups, while the α,β-unsaturated ester moiety is susceptible to a range of addition and cyclization reactions.

Construction of Pyrrolidines and Piperidines

The carbon backbone and terminal amine of this compound make it an ideal precursor for the synthesis of five- and six-membered nitrogen heterocycles like pyrrolidines and piperidines through intramolecular cyclization strategies.

One key approach is the intramolecular aza-Michael addition. After deprotection of the amine and potential N-functionalization, the nitrogen atom can attack the β-carbon of the unsaturated system in a conjugate addition fashion. This type of cyclization using a β'-carbamate-α,β-unsaturated ketone has been shown to predominantly form piperidine (B6355638) rings. nih.gov A similar strategy with the γ-amino-α,β-unsaturated ester structure of the title compound would be expected to yield pyrrolidinone derivatives after an initial cyclization followed by lactamization.

Furthermore, copper-promoted intramolecular aminooxygenation of alkenes represents another powerful method for pyrrolidine (B122466) synthesis. nih.gov While this method often requires specific substrate geometries, the fundamental components of an amine and an alkene are present in methyl 4-aminobut-2-enoate, suggesting its potential adaptation for such transformations to yield functionalized pyrrolidines. The synthesis of 2,6-disubstituted piperidines has also been achieved through the reductive cyclization of 6-oxoamino acid derivatives, highlighting the utility of amino ester backbones in building these cyclic systems. whiterose.ac.uk

Table 1: Potential Cyclization Strategies for Pyrrolidine/Piperidine Synthesis

| Reaction Type | Key Transformation | Expected Product Scaffold |

| Intramolecular aza-Michael Addition | Nucleophilic attack of the γ-amine onto the α,β-unsaturated ester. | Pyrrolidinone derivatives |

| Reductive Amination/Cyclization | Transformation of the ester to an aldehyde, followed by intramolecular imine formation and reduction. | Substituted Pyrrolidines |

| Metal-Catalyzed Amino-oxygenation/-amination | Copper or Palladium-catalyzed cyclization involving the amine and the double bond. | Functionalized Pyrrolidines |

Synthesis of β-Lactam Structures

The β-lactam (2-azetidinone) ring is a core structural feature of numerous clinically important antibiotics. nih.gov this compound can serve as a versatile starting material for the synthesis of these strained four-membered rings through several established synthetic routes.

The most prominent method is the Staudinger [2+2] cycloaddition, which involves the reaction of an imine with a ketene (B1206846). wikipedia.orgorganic-chemistry.org The primary amine of methyl 4-aminobut-2-enoate can be readily converted into a wide variety of imines (Schiff bases) by condensation with aldehydes or ketones. Subsequent reaction of this imine with a suitable ketene (generated in situ from an acyl chloride and a tertiary amine) would yield a β-lactam. This approach allows for the introduction of diverse substituents at the N1 and C4 positions of the β-lactam ring, originating from the aldehyde/ketone and the ketene, respectively. The ester moiety from the original building block would be located on the N1-substituent.

Alternatively, the ester enolate-imine condensation provides another powerful route to β-lactams. nih.gov While this typically involves the reaction of a separate ester enolate with an imine, modifications where the amino and ester functionalities are present in the same molecule can lead to intramolecular cyclizations, although this is less direct for forming the four-membered ring from this specific precursor. Base-promoted cyclization of β-amino esters is a known method for β-lactam synthesis, suggesting that a positional isomer of the title compound could be a more direct precursor. nih.gov

Formation of Functionalized Indoles and Quinolines

The reactivity of this compound can be harnessed to construct more complex aromatic heterocycles like indoles and quinolines.

For quinoline (B57606) synthesis, the Doebner-von Miller reaction is a classic and effective method that combines anilines with α,β-unsaturated carbonyl compounds under acidic conditions. wikipedia.orgsynarchive.comnih.gov As an α,β-unsaturated ester, methyl 4-aminobut-2-enoate can function as the three-carbon component in this reaction. The process typically involves the 1,4-addition of an aniline (B41778) to the unsaturated system, followed by acid-catalyzed cyclization and oxidation to form the quinoline ring. acs.org Studies on γ-aryl-β,γ-unsaturated α-ketoesters have shown that the regiochemistry of the cyclization can be controlled, leading to specific substitution patterns on the resulting quinoline. acs.orgnih.gov This suggests that using methyl 4-aminobut-2-enoate could provide access to quinolines with functionality at the 2- or 3-position derived from the ester group.

The synthesis of indoles is less direct but feasible through multi-step sequences. For instance, the Fischer indole (B1671886) synthesis requires a phenylhydrazine (B124118) and an aldehyde or ketone. The ester functionality of methyl 4-aminobut-2-enoate could be reduced to an aldehyde. Reaction of this aldehyde with a phenylhydrazine under acidic conditions would be expected to trigger the cascade of reactions leading to a functionalized indole, with the side chain at the 3-position of the indole ring.

Role in the Synthesis of Bioactive Molecules and Analogs

The structural motifs present in this compound are found in numerous biologically active compounds, making it a valuable precursor for medicinal chemistry research.

Precursors to Gamma-Aminobutyric Acid (GABA) Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Analogs of GABA are of significant therapeutic interest for treating conditions like epilepsy, anxiety, and neuropathic pain. The unsaturated backbone of methyl 4-aminobut-2-enoate makes it an excellent precursor for conformationally restricted GABA analogs.

Research has shown that 4-amino-2-(substituted methyl)-2-butenoic acids are potent competitive reversible inhibitors of GABA aminotransferase (GABA-T), the enzyme responsible for GABA degradation. nih.gov The synthesis of these compounds starts from precursors structurally similar to methyl 4-aminobut-2-enoate. The presence of the double bond helps to stabilize the Schiff base intermediate formed with the pyridoxal (B1214274) phosphate (B84403) cofactor of the enzyme. nih.gov These unsaturated analogs provide valuable tools for mapping the active site of GABA-T. nih.gov General syntheses for 4-aminobut-2-enoic acid derivatives have been developed, typically involving allylic bromination of α,β-unsaturated acids followed by amination. publish.csiro.auglobalauthorid.com The methyl ester of the title compound provides a protected form of the carboxylic acid that can be hydrolyzed in the final steps. nih.gov

Table 2: Inhibition of GABA-T by Unsaturated GABA Analogs

| Compound | Inhibition Constant (K_i) | Type of Inhibition |

| 4-Amino-2-(hydroxymethyl)but-2-enoic acid | 5 µM | Competitive |

| 4-Amino-2-(fluoromethyl)but-2-enoic acid | N/A | Competitive |

| 4-Amino-2-(chloromethyl)but-2-enoic acid | N/A | Competitive |

| Data sourced from a study on GABA-T inhibitors. nih.gov |

Utility in the Preparation of Enzyme Inhibitors (e.g., Deubiquitinases, Proteases)

The α,β-unsaturated ester in this compound is a Michael acceptor, a reactive moiety capable of forming covalent bonds with nucleophilic residues—such as cysteine—in enzyme active sites. This property makes it a valuable warhead for designing covalent inhibitors.

This scaffold has been explicitly used in the development of inhibitors for deubiquitinases (DUBs), a class of cysteine proteases that regulate cellular protein degradation and are important cancer targets. units.it A research program focused on designing DUB inhibitors utilized a methyl (E)-4-aminobut-2-enoate scaffold, which was further functionalized to enhance potency and selectivity. units.it

The principle extends to other classes of proteases. Serine proteases, for instance, are also key drug targets. nih.gov While different scaffolds are often used, the underlying strategy of incorporating a reactive group to covalently modify the active site is a cornerstone of inhibitor design. The β-alanine structure embedded within the butenoate chain is a known scaffold for inhibitors of matrix metalloproteinases (MMPs), further highlighting the potential of this building block in medicinal chemistry.

Integration into Natural Product Synthesis

This compound possesses a unique chemical structure characterized by a four-carbon backbone with an amine group at the C4 position and a methyl ester at the C1 position, along with a C2-C3 double bond. This combination of functional groups makes it a potentially versatile building block for the synthesis of various natural products, particularly alkaloids and other nitrogen-containing heterocyclic compounds. The primary amine allows for the introduction of nitrogen into a target molecule, a crucial step in the synthesis of many biologically active natural products.

Despite its potential, a thorough review of scientific literature reveals a lack of specific, documented examples of the total synthesis of natural products where this compound is used as a key starting material or intermediate. Synthetic chemists often utilize a wide array of building blocks, and while this compound is commercially available, it has not been prominently featured in published synthetic routes of complex natural products.

Theoretically, its application could be envisioned in several ways. For instance, the amine could act as a nucleophile in cyclization reactions to form piperidine or pyrrolidine rings, which are common motifs in alkaloids. The α,β-unsaturated ester functionality could participate in Michael additions or Diels-Alder reactions to construct more complex carbocyclic or heterocyclic frameworks.

Potential, Though Undocumented, Synthetic Transformations in Natural Product Synthesis

| Synthetic Strategy | Potential Reaction with this compound | Resulting Structural Motif |

| Intramolecular Cyclization | Acylation of the amine followed by intramolecular Michael addition | Substituted piperidinone |

| Intermolecular Annulation | Reaction with a dinucleophile | Heterocyclic ring system |

| Reductive Amination | Reaction with a ketone or aldehyde followed by reduction | Secondary or tertiary amine |

It is important to note that the data in the table above is based on the general reactivity of the functional groups present in this compound and does not represent documented applications in natural product synthesis.

Contributions to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool in drug discovery and materials science that involves the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. beilstein-journals.orgnih.gov The goal is to explore a vast chemical space to identify compounds with desired biological activity or material properties. beilstein-journals.org A key element in combinatorial synthesis is the use of a central scaffold, a core molecular structure onto which various building blocks can be attached. enamine.net

The bifunctional nature of this compound, with its primary amine and methyl ester, makes it a theoretically suitable scaffold for the generation of chemical libraries. The amine and ester groups can be readily modified through a variety of well-established chemical reactions. For example, the amine can be acylated with a diverse set of acyl chlorides or carboxylic acids, or it can undergo reductive amination with a library of aldehydes or ketones. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a range of amines to form amides. Alternatively, the ester can be directly converted to amides or reduced to an alcohol.

Despite this theoretical potential, there is a notable absence of published research detailing the use of this compound as a scaffold in combinatorial chemistry or library synthesis. While the principles of diversity-oriented synthesis (DOS) encourage the use of such versatile building blocks to create structurally diverse libraries, this specific compound does not appear to have been utilized in major DOS campaigns reported in the literature. nih.govbu.edu

Potential for Diversity Generation from a Methyl 4-aminobut-2-enoate Scaffold

| Functional Group | Reaction Type | Potential Building Blocks | Resulting Diversity |

| Primary Amine | Acylation | Diverse acyl chlorides, carboxylic acids | Varied amide side chains |

| Primary Amine | Reductive Amination | Library of aldehydes and ketones | Diverse N-alkyl or N-aryl substituents |

| Methyl Ester | Amination | Library of primary and secondary amines | Varied amide functionalities |

| Methyl Ester | Hydrolysis and Amide Coupling | Diverse amines | Varied amide functionalities |

This table illustrates the theoretical possibilities for generating a chemical library from this compound, though no such library has been documented in the scientific literature.

Development of Advanced Materials and Polymer Precursors from this compound

The development of advanced materials with tailored properties is a major focus of modern chemical research. Functional polymers, in particular, have a wide range of applications in areas such as medicine, electronics, and engineering. The properties of a polymer are largely determined by the structure of its monomeric repeating units.

This compound possesses functionalities that could, in principle, allow it to act as a monomer for the synthesis of functional polymers. The presence of both an amine and a carboxylic acid (after hydrolysis of the ester) suggests its potential use as an A-B type monomer for the synthesis of polyamides. The resulting polyamides would have a repeating unit containing a four-carbon spacer and a double bond within the polymer backbone. The pendant methyl ester group (if not hydrolyzed) could provide a site for post-polymerization modification, allowing for the tuning of the polymer's properties.

Furthermore, the double bond in the butenoate chain could potentially be utilized in addition polymerization reactions, although this is generally less common for α,β-unsaturated esters compared to other vinyl monomers.

However, a comprehensive search of the scientific literature and patent databases did not yield any examples of the use of this compound as a monomer or precursor for the synthesis of advanced materials or polymers. While the mechanosynthesis of functional polymers is a growing field, there are no reports of this specific compound being used in such processes. nih.gov The focus of polymer chemistry has largely been on other classes of monomers that are more readily available or offer more desirable polymer properties.

Theoretical Polymerization Pathways for this compound

| Polymerization Type | Required Transformation of Monomer | Potential Polymer Class |

| Polycondensation | Hydrolysis of ester to carboxylic acid | Polyamide |

| Ring-Opening Polymerization | Conversion to a lactam | Polyamide |

| Addition Polymerization | Direct polymerization of the double bond | Polyvinyl-type polymer |

This table outlines the theoretical possibilities for polymer synthesis from this compound. It is important to reiterate that these are hypothetical pathways, as no such polymers have been described in the available literature.

Comprehensive Spectroscopic Characterization and Structural Analysis of Methyl 4 Aminobut 2 Enoate Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For methyl 4-aminobut-2-enoate hydrochloride, NMR is essential to confirm the (E)-configuration of the double bond and to assign the signals of the different proton and carbon nuclei.

In the ¹H NMR spectrum of this compound, specific chemical shifts and coupling constants are expected for each proton. The spectrum would typically be recorded in a solvent like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) due to the salt nature of the compound.

The expected signals are:

-OCH₃ (Methyl Ester Protons): A singlet appearing around 3.7 ppm. chegg.com

-CH₂- (Methylene Protons adjacent to the amino group): A doublet around 3.8-4.0 ppm, coupled to the adjacent vinylic proton.

=CH-CH₂- (Vinylic Proton α to the ester): A doublet of triplets around 6.1 ppm. It is coupled to the other vinylic proton and the adjacent methylene (B1212753) protons.

-CO-CH= (Vinylic Proton β to the ester): A doublet of triplets around 7.0 ppm, showing coupling to the α-vinylic proton and the methylene protons.

-NH₃⁺ (Ammonium Protons): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, typically in the range of 7.5-8.5 ppm.

The large coupling constant (typically >15 Hz) between the two vinylic protons would confirm the (E)- or trans-configuration of the double bond. chemicalbook.com

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| -OCH₃ | ~3.7 | Singlet | - |

| -CH₂- | ~3.8-4.0 | Doublet | J(H,H) ≈ 5-7 |

| =CH-CH₂- | ~6.1 | Doublet of Triplets | J(H,H) ≈ 15-16, J(H,H) ≈ 1-2 |

| -CO-CH= | ~7.0 | Doublet of Triplets | J(H,H) ≈ 15-16, J(H,H) ≈ 5-7 |

| -NH₃⁺ | ~7.5-8.5 | Broad Singlet | - |

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, the expected chemical shifts are influenced by the electron-withdrawing ester group and the protonated amino group. oregonstate.edulibretexts.org

Expected ¹³C NMR signals:

-OCH₃ (Methyl Ester Carbon): Around 52 ppm. chemicalbook.com

-CH₂- (Methylene Carbon): Around 40-45 ppm.

=CH-CH₂- (Vinylic Carbon α to the ester): Around 125-130 ppm. organicchemistrydata.org

-CO-CH= (Vinylic Carbon β to the ester): Around 135-140 ppm. organicchemistrydata.org

C=O (Ester Carbonyl Carbon): Around 165-170 ppm. wisc.edu

Heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.

| Carbon | Expected Chemical Shift (ppm) |

| -OCH₃ | ~52 |

| -CH₂- | ~40-45 |

| =CH-CH₂- | ~125-130 |

| -CO-CH= | ~135-140 |

| C=O | ~165-170 |

To unambiguously confirm the structure, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be observed between the vinylic protons and between the vinylic proton at C3 and the methylene protons at C4.

HSQC (Heteronuclear Single Quantum Coherence): As mentioned, this correlates protons to their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would include the correlation of the methyl protons (-OCH₃) to the carbonyl carbon (C=O), and the methylene protons (-CH₂-) to the vinylic carbons. These correlations provide definitive evidence for the connectivity of the molecular backbone. magritek.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through analysis of fragmentation patterns. For this compound, the molecular weight is 151.59 g/mol . evitachem.com Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion of the free base, [M+H]⁺, would be observed at m/z 116.1.

The fragmentation pattern in MS/MS experiments would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): Resulting in a fragment at m/z 84.

Loss of the carbomethoxy group (-COOCH₃): Leading to a fragment at m/z 56.

Alpha-cleavage adjacent to the nitrogen atom: A common fragmentation for amines. nih.gov

| m/z | Proposed Fragment |

| 116.1 | [M+H]⁺ |

| 84 | [M+H - CH₃OH]⁺ |

| 56 | [M+H - COOCH₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the key expected vibrational bands are:

N-H stretching: A broad band in the range of 3000-3300 cm⁻¹ due to the ammonium (B1175870) group (-NH₃⁺).

C-H stretching: Bands for the sp² and sp³ C-H bonds will appear just above and below 3000 cm⁻¹, respectively.

C=O stretching (ester): A strong absorption band around 1715-1730 cm⁻¹, characteristic of an α,β-unsaturated ester. orgchemboulder.comlibretexts.org

C=C stretching: An absorption around 1640-1660 cm⁻¹.

C-O stretching (ester): Strong bands in the 1000-1300 cm⁻¹ region. orgchemboulder.com

N-H bending: A band around 1500-1600 cm⁻¹.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy |

| N-H stretch (-NH₃⁺) | 3000-3300 (broad) | IR, Raman |

| C=O stretch (ester) | 1715-1730 | IR, Raman (strong in IR) |

| C=C stretch | 1640-1660 | IR, Raman (stronger in Raman) |

| C-O stretch (ester) | 1000-1300 | IR |

| N-H bend | 1500-1600 | IR |

X-ray Crystallography for Solid-State Structural Determination of this compound Compounds

X-ray crystallography provides the most definitive structural information for crystalline solids, including precise bond lengths, bond angles, and intermolecular interactions. colab.ws While no specific crystal structure for this compound has been found in the searched literature, a study on its isomer, methyl 3-aminobut-2-enoate, has been reported. researchgate.netnih.gov

If single crystals of this compound were obtained, X-ray diffraction analysis would be expected to reveal:

Confirmation of the (E)-stereochemistry of the double bond in the solid state.

Detailed bond lengths and angles, for instance, the C=C and C=O bond lengths.

The conformation of the molecule, including the planarity of the ester group and the butenoate chain.

Intermolecular interactions, such as hydrogen bonding between the ammonium group (-NH₃⁺) and the chloride anion (Cl⁻), as well as with the carbonyl oxygen of neighboring molecules. Such interactions are typical for amino acid ester hydrochlorides and play a crucial role in the crystal packing. researchgate.netrsc.orgscielo.br

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Characterization

Chiroptical spectroscopy, encompassing techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), serves as a powerful tool for the stereochemical elucidation of chiral molecules. These methods are predicated on the differential interaction of chiral substances with left and right circularly polarized light, providing unique spectral fingerprints that are exquisitely sensitive to the three-dimensional arrangement of atoms. In the context of this compound, which possesses a chiral center at the C4 position upon enantioselective synthesis, chiroptical techniques are indispensable for determining the absolute configuration of its enantiomers, (R)- and (S)-Methyl 4-aminobut-2-enoate hydrochloride.

The enantiomeric characterization of this compound and its derivatives would typically involve the measurement of their ECD and ORD spectra. The resulting data, particularly the sign and intensity of Cotton effects in the ECD spectrum and the plain or anomalous curves in the ORD spectrum, can be correlated with the absolute configuration of the molecule.

Theoretical and Computational Approaches

In the absence of experimentally determined chiroptical data for this compound in the public domain, modern computational chemistry provides a robust alternative for predicting these properties. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a reliable method for calculating the ECD and ORD spectra of chiral organic molecules. frontiersin.orgresearchgate.net This computational approach involves several key steps:

Conformational Search: A thorough conformational analysis of the (R)- and (S)-enantiomers of Methyl 4-aminobut-2-enoate is performed to identify all low-energy conformers.

Geometry Optimization: The geometries of these conformers are then optimized at a suitable level of theory.

Spectral Calculations: For each optimized conformer, the ECD and ORD spectra are calculated using TD-DFT.

Boltzmann Averaging: The final predicted spectrum for each enantiomer is obtained by averaging the spectra of the individual conformers, weighted by their Boltzmann population at a given temperature.

The calculated spectra for the (R)- and (S)-enantiomers are expected to be mirror images of each other. By comparing these theoretical spectra with experimentally obtained data, the absolute configuration of a synthesized sample can be unequivocally assigned.

Expected Spectral Features

For a molecule like Methyl 4-aminobut-2-enoate, the chromophores responsible for the chiroptical signals would be the C=C double bond and the ester carbonyl group (C=O). The electronic transitions associated with these groups, such as n → π* and π → π* transitions, would give rise to characteristic Cotton effects in the ECD spectrum. The spatial relationship between these chromophores will dictate the sign and magnitude of these effects, making ECD a sensitive probe of the molecule's stereochemistry.

Data on Chiroptical Properties

Computational and Theoretical Investigations of Methyl 4 Aminobut 2 Enoate Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of methyl 4-aminobut-2-enoate hydrochloride. Methods such as Density Functional Theory (DFT) are employed to determine the distribution of electrons within the molecule, which dictates its chemical properties and bonding. aps.org

The molecule's structure comprises an amino group (-NH3+), a conjugated carbon-carbon double bond (C=C), and a methyl ester group (-COOCH3). evitachem.com The protonated amino group acts as a strong electron-withdrawing group, significantly influencing the electron density across the conjugated system. DFT calculations can map the electrostatic potential surface, highlighting the electron-deficient regions around the ammonium (B1175870) group and the C=C double bond, and the electron-rich areas near the carbonyl oxygen.

The key aspects of its electronic structure that can be elucidated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these frontier orbitals are crucial for predicting reactivity. For this compound, the HOMO is expected to be localized around the C=C double bond and the non-bonding orbitals of the ester oxygen, while the LUMO is likely centered on the antibonding π* orbital of the conjugated system. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. In similar amino acid systems, DFT calculations have shown that the amine and carboxyl functional groups are dominant in determining the band structure. aps.org

Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: These values are illustrative and would be determined using specific DFT functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d)).

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | ~ -1.0 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | ~ 6.5 eV | Relates to chemical reactivity and electronic transitions |

| Dipole Moment | ~ 2.5 - 4.0 D | Influences intermolecular interactions and solubility |

| Mulliken Atomic Charges | N: ~ -0.4, C(carbonyl): ~ +0.6, O(carbonyl): ~ -0.5 | Reveals sites for electrophilic and nucleophilic attack |

Conformation Analysis and Energetic Profiles of Isomers

This compound can exist in different spatial arrangements due to the presence of a C=C double bond and several rotatable single bonds. The naturally occurring and more stable isomer is the (E)-isomer (trans) due to reduced steric hindrance compared to the (Z)-isomer (cis). nih.gov

Conformational analysis using computational methods involves systematically rotating the single bonds (C-C, C-O, C-N) and calculating the potential energy of each resulting conformer. This process generates a potential energy surface, identifying low-energy, stable conformations and the energy barriers between them. For this molecule, key rotations include the C(2)-C(3) bond and the C-N bond. The presence of the protonated amino group allows for the formation of intramolecular hydrogen bonds, which can stabilize certain conformations. Studies on similar α,β-unsaturated γ-amino esters have shown that their conformations can be influenced by these interactions. nih.gov

The energetic profiles reveal the relative populations of different conformers at a given temperature, which is crucial for understanding the molecule's average structure and its binding behavior in biological systems.

Table 2: Relative Energies of Key Isomers and Conformers (Illustrative) Note: Energies are calculated relative to the most stable conformer (E-isomer, anti-conformation).

| Isomer | Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

|---|---|---|---|

| (E)-Isomer | Anti | 0.0 | C1-C2-C3-C4 ≈ 180° |

| (E)-Isomer | Gauche | ~ 1-2 | C1-C2-C3-C4 ≈ 60° |

| (Z)-Isomer | Syn | > 5 | C1-C2-C3-C4 ≈ 0° |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior and interactions. nih.gov For this compound, MD simulations can be used to study its dynamics in various environments, such as in aqueous solution or interacting with a biological target.

In an aqueous solution, MD simulations can reveal the structure and stability of the hydration shell around the molecule. The simulation tracks the interactions between the polar groups of the molecule (the -NH3+ and -COOCH3) and surrounding water molecules. The protonated amine and the carbonyl oxygen are primary sites for hydrogen bonding. evitachem.com MD simulations can quantify the number of hydrogen bonds, their average lifetimes, and the radial distribution functions, which describe the probability of finding a water molecule at a certain distance from a specific atom. This information is critical for understanding the compound's solubility and transport properties. Such simulations are powerful because they capture the position and motion of every atom at every point in time under precisely controlled conditions. nih.gov

Table 3: Intermolecular Interactions Analyzed by MD Simulations

| Interaction Type | Interacting Groups | Information Gained |

|---|---|---|

| Hydrogen Bonding (Donor) | -NH3+ with water/acceptor site | Solvation shell structure, binding specificity |

| Hydrogen Bonding (Acceptor) | C=O with water/donor site | Solvation, receptor binding |

| Electrostatic Interactions | -NH3+ with anions or polar groups | Long-range interactions, crystal packing |

| van der Waals Interactions | Alkyl chain with nonpolar groups | Hydrophobic interactions, molecular packing |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is widely used to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. nih.gov For this compound, DFT calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Predicted IR spectra are generated by calculating the vibrational frequencies corresponding to the normal modes of the molecule. These frequencies can be assigned to specific bond stretches, bends, and torsions. For instance, calculations would predict characteristic frequencies for the N-H stretch of the ammonium group, the C=O stretch of the ester, the C=C stretch of the alkene, and the C-O stretch of the ester.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra. The structural details derived from calculations can be matched with spectroscopic data acquired from NMR and IR spectroscopy to confirm the identity and purity of the compound. nih.gov

Table 4: Comparison of Predicted and Experimental Spectroscopic Data (Illustrative) Note: Experimental values are typical for the functional groups present. Predicted values are obtained from DFT calculations.

| Spectroscopy | Feature | Predicted Value | Typical Experimental Value |

|---|---|---|---|

| IR (cm⁻¹) | N-H Stretch | ~3100-3300 | ~3100-3300 |

| IR (cm⁻¹) | C=O Stretch (Ester) | ~1715-1735 | ~1720-1740 |

| IR (cm⁻¹) | C=C Stretch | ~1640-1660 | ~1650-1670 |

| ¹H NMR (ppm) | -OCH₃ | ~3.7 | ~3.74 nih.gov |

| ¹H NMR (ppm) | -CH=CH- | ~6.0-7.0 | ~5.5-7.5 |

| ¹³C NMR (ppm) | C=O | ~165-170 | ~166.5 nih.gov |

Theoretical Interpretations of Reactivity and Selectivity in this compound Transformations

Theoretical models are instrumental in understanding and predicting the course of chemical reactions. For this compound, computational studies can explore reaction mechanisms, transition states, and factors governing selectivity. The molecule possesses multiple reactive sites: the amino group can act as a nucleophile (in its free base form), while the conjugated system is susceptible to Michael addition, and the ester group can undergo hydrolysis or aminolysis. evitachem.com

Computational studies on the aminolysis of esters, for example, have investigated the different possible mechanistic pathways. nih.gov These studies show that the reaction can proceed through either a concerted mechanism or a stepwise addition-elimination mechanism, and that the presence of a second amine molecule can act as a catalyst, significantly lowering the activation energy. nih.govresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

For transformations involving methyl 4-aminobut-2-enoate, theoretical calculations can explain regioselectivity (e.g., 1,4-Michael addition versus 1,2-addition to the carbonyl) by comparing the activation barriers for the different pathways. The distribution of the LUMO and the calculated atomic charges can predict that the β-carbon is the most likely site for nucleophilic attack. These theoretical insights are crucial for optimizing reaction conditions to achieve desired products in synthetic applications. evitachem.com

Table 5: Theoretical Analysis of a Potential Reaction Pathway: Michael Addition (Illustrative) Note: This table illustrates the type of data obtained from a computational study of a reaction mechanism.

| Reaction Step | Structure Type | Calculated Parameter | Interpretation |

|---|---|---|---|

| Nucleophilic Attack at β-carbon | Transition State 1 (TS1) | Activation Energy (ΔE‡) ≈ 15-20 kcal/mol | Rate-determining step for the addition |

| Formation of Enolate | Intermediate | Relative Energy ≈ -5 kcal/mol | A stable intermediate is formed |

| Protonation of Enolate | Transition State 2 (TS2) | Activation Energy (ΔE‡) ≈ 5-10 kcal/mol | Fast proton transfer step |

Compound Index

Conclusion and Future Trajectories in Methyl 4 Aminobut 2 Enoate Hydrochloride Research

Synthesis and Reactivity Paradigms for Methyl 4-aminobut-2-enoate Hydrochloride

The synthesis and reactivity of this compound are central to its utility in organic chemistry.

Synthesis: The predominant industrial synthesis of this compound involves a controlled regioselective amination of an α,β-unsaturated ester. evitachem.com The process typically starts with methyl acrylate (B77674) as the primary reactant. evitachem.com This substrate undergoes a Michael-type addition reaction where ammonia (B1221849), acting as a nucleophile, attacks the β-carbon of the methyl acrylate. evitachem.com This is followed by a proton transfer to form a β-amino ester intermediate. The final step involves treatment with hydrochloric acid to precipitate the desired hydrochloride salt, which aids in purification and stability. evitachem.com A significant challenge in this synthesis is controlling the regioselectivity to avoid competing reaction pathways. evitachem.com

Reactivity: The chemical behavior of this compound is dictated by its functional groups. The presence of the amino group, the carbon-carbon double bond, and the methyl ester allows for a diverse range of chemical transformations. The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to yield various substituted derivatives. evitachem.com The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride, while the double bond can also be reduced. evitachem.com Furthermore, the entire molecule can be subjected to oxidation to produce other oxidized derivatives like carboxylic acids. evitachem.com

| Reaction Type | Reagent Examples | Product Type |

| Nucleophilic Substitution | Alkyl halides, Acyl chlorides | N-substituted derivatives |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Amino alcohols |

| Oxidation | Potassium permanganate, Chromium trioxide | Oxidized derivatives (e.g., carboxylic acids) |

Emerging Frontiers in Applications and Derivatization

As a versatile organic building block, this compound is a foundational component for constructing more complex molecular architectures, particularly in medicinal chemistry and materials science. sigmaaldrich.com Its functional groups offer handles for modular assembly. sigmaaldrich.com

The primary application of this compound is as an intermediate in the synthesis of pharmaceuticals and agrochemicals. evitachem.com It is a known precursor for preparing conformationally restricted analogues of gamma-aminobutyric acid (GABA), such as (E)- and (Z)-4-aminobut-2-enoic acid. evitachem.com These analogues are crucial tools in neuroscientific research. Derivatization of the amino group or transformation of the ester functionality allows for the creation of diverse molecular scaffolds. For instance, reaction with methyl tetronate can yield substituted 4-aminobut-2-enolides, a class of compounds with potential biological activities. evitachem.com The ability to generate libraries of unique chemical entities from this starting material makes it highly valuable in drug discovery and development programs.

| Derivative Class | Synthetic Precursor(s) | Field of Application |

| (E)- and (Z)-4-aminobut-2-enoic acids | Methyl 4-N-phthalimidobut-2-ynoate | Neuroscience (GABA analogues) evitachem.com |

| Substituted 4-aminobut-2-enolides | Methyl tetronate, various amines | Medicinal Chemistry evitachem.com |

| N-Substituted Derivatives | Various electrophiles (e.g., acyl chlorides) | Drug Discovery, Agrochemicals |

| Complex Heterocycles | Various cyclization partners | Organic Synthesis, Materials Science |

Current Challenges and Prospective Research Directions for this compound

Despite its utility, research and application involving this compound face certain challenges. A primary obstacle is the development of highly efficient and stereoselective synthetic methods. Controlling the E/Z geometry of the double bond during synthesis and subsequent reactions is crucial for accessing specific isomers, which can have vastly different biological activities. The existing synthetic routes, while effective, can present challenges in achieving high purity and yield under scalable conditions without competing side reactions like polymerization or Michael additions. evitachem.com

Future research will likely focus on several key areas:

Catalyst Development: The design of novel catalysts that can facilitate the synthesis with higher regioselectivity and stereocontrol is a major goal. This includes exploring metal-based catalysts and organocatalysts for the amination of α,β-unsaturated esters. researchgate.net

Novel Derivatization: There is significant potential in exploring new reaction pathways to generate novel derivatives. This could involve leveraging the double bond in cycloaddition reactions or developing new methods for functionalizing the C-H bonds within the molecule.

Green Chemistry Approaches: Developing more environmentally friendly synthetic protocols that minimize waste, use less hazardous reagents, and operate under milder conditions is a continuing priority for industrial applications.

Interdisciplinary Research Opportunities Involving this compound

The unique structural characteristics of this compound position it at the intersection of several scientific disciplines, creating numerous opportunities for collaborative research.

Medicinal Chemistry and Pharmacology: As a precursor to bioactive molecules, this compound is of great interest. evitachem.com Interdisciplinary teams of organic chemists and pharmacologists can collaborate to design and synthesize libraries of novel derivatives and screen them for therapeutic activity against various biological targets, such as enzymes or receptors.

Biochemistry and Chemical Biology: The ability of its derivatives to act as enzyme inhibitors makes it a valuable tool for biochemists. evitachem.com Research in this area could involve using these compounds as chemical probes to study enzyme mechanisms, kinetics, and active site structures.

Materials Science and Polymer Chemistry: The bifunctional nature of the molecule (amino and ester/acid groups) makes it a suitable monomer or linker for the synthesis of functional polymers and materials. sigmaaldrich.com Collaborations between organic chemists and material scientists could lead to the development of novel materials, such as metal-organic frameworks (MOFs) or functionalized nanoparticles with tailored properties for applications in catalysis, separation, or sensing.

Computational Chemistry: Theoretical studies can provide valuable insights into the reactivity and conformational preferences of the molecule and its derivatives. chemscene.com Computational chemists can work with synthetic chemists to predict reaction outcomes, design new synthetic targets with desired properties, and understand the interactions of these molecules with biological targets at a molecular level.

Q & A

Q. What are the standard synthesis protocols for Methyl 4-aminobut-2-enoate hydrochloride, and how do reaction parameters influence yield and purity?

Methodological Answer: The compound is synthesized via the reaction of methyl acrylate with ammonia under inert conditions, followed by HCl addition to form the hydrochloride salt . Key parameters include:

- Temperature: Optimal at 20–25°C to minimize side reactions.

- pH: Maintained at 6–7 during ammonia addition to prevent ester hydrolysis.

- Purification: Recrystallization from ethanol/water mixtures yields >95% purity.

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 20–25°C | High yield, low by-products |

| Reaction Time | 4–6 hours | Extended time increases hydrolysis risk |

| Ammonia:Methyl Acrylate Ratio | 1.2:1 | Excess ammonia improves conversion |

Q. What functional groups in this compound enable its reactivity, and what are common derivatization pathways?

Methodological Answer: The α,β-unsaturated ester and primary amine groups drive reactivity:

- Oxidation: KMnO₄ oxidizes the double bond to a carboxylic acid .

- Reduction: LiAlH₄ reduces the ester to a primary alcohol .

- Nucleophilic Substitution: The amine reacts with alkyl halides (e.g., CH₃I) to form secondary amines .

Q. Table 2: Common Derivatization Reactions

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO₄, H₂O | 4-Aminobutanoic acid |

| Reduction | LiAlH₄, THF | 4-Amino-2-butanol |

| Substitution | CH₃I, K₂CO₃ | Methyl 4-(methylamino)but-2-enoate |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Conflicting data (e.g., GABAergic vs. cytochrome P450 inhibition ) may arise from assay specificity or metabolite interference. Strategies include: